4'-(Trifluoromethyl)acetophenone-13C6
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Overview
Description
4’-(Trifluoromethyl)acetophenone-13C6 is a labeled compound of 4’-(Trifluoromethyl)acetophenone, where the phenyl ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying various chemical and biological processes due to its isotopic labeling.
Scientific Research Applications
4’-(Trifluoromethyl)acetophenone-13C6 has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of specialty chemicals and materials with specific isotopic labeling.
Safety and Hazards
“4’-(Trifluoromethyl)acetophenone-13C6” is considered hazardous. It is a flammable solid and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethyl)acetophenone-13C6 typically involves the introduction of a trifluoromethyl group to acetophenone. The process may include the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form acetophenone.
Industrial Production Methods
Industrial production methods for 4’-(Trifluoromethyl)acetophenone-13C6 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)acetophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 4’-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 4’-(Trifluoromethyl)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)acetophenone-13C6 involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The carbon-13 isotopic labeling allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
4’-(Trifluoromethyl)acetophenone: The non-labeled version of the compound.
4’-(Trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of a ketone.
4’-(Trifluoromethyl)benzoic acid: The oxidized form of the compound.
Uniqueness
4’-(Trifluoromethyl)acetophenone-13C6 is unique due to its isotopic labeling, which provides enhanced analytical capabilities in research. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various scientific applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of '4'-(Trifluoromethyl)acetophenone-13C6' can be achieved through the introduction of a trifluoromethyl group onto a pre-existing acetophenone ring using a Friedel-Crafts reaction. The 13C6 isotope can be introduced through the use of labeled starting materials.", "Starting Materials": [ "Acetophenone-13C6", "Trifluoromethylbenzene", "AlCl3", "Acetyl chloride", "Anhydrous AlCl3", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Acetophenone-13C6 in a mixture of dichloromethane and anhydrous AlCl3 at low temperature.", "Step 2: Add trifluoromethylbenzene to the reaction mixture and stir at low temperature for several hours.", "Step 3: Quench the reaction with a mixture of ice and water and extract the product with dichloromethane.", "Step 4: Wash the organic layer with a mixture of sodium bicarbonate and water.", "Step 5: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by recrystallization using diethyl ether as a solvent." ] } | |
CAS No. |
1261395-75-8 |
Molecular Formula |
C9H7F3O |
Molecular Weight |
194.103 |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI Key |
HHAISVSEJFEWBZ-CLQMYPOBSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
1-[4-(Trifluoromethyl)phenyl]ethanone-13C6; (4-Trifluoromethylphenyl-13C6) Methyl Ketone; 1-(4-Trifluoromethylphenyl-13C6)ethanone; 1-Acetyl-4-(trifluoromethyl)_x000B_benzene-13C6; 1-[4-(Trifluoromethyl)phenyl-13C6]-1-ethanone; NSC 88346-13C6; p-(Trifluoro |
Origin of Product |
United States |
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